3-(2-Chloroethyl)octahydro-2-hydroxy-1,3,6,2-oxadiazaphosphonine 2-Oxide
3-(2-Chloroethyl)octahydro-2-hydroxy-1,3,6,2-oxadiazaphosphonine 2-Oxide
Brand Name:
Vulcanchem
CAS No.:
158401-52-6
VCID:
VC0131333
InChI:
InChI=1S/C7H16ClN2O3P/c8-2-5-10-6-4-9-3-1-7-13-14(10,11)12/h9H,1-7H2,(H,11,12)
SMILES:
C1CNCCN(P(=O)(OC1)O)CCCl
Molecular Formula:
C7H16ClN2O3P
Molecular Weight:
242.64 g/mol
3-(2-Chloroethyl)octahydro-2-hydroxy-1,3,6,2-oxadiazaphosphonine 2-Oxide
CAS No.: 158401-52-6
Reference Standards
VCID: VC0131333
Molecular Formula: C7H16ClN2O3P
Molecular Weight: 242.64 g/mol
CAS No. | 158401-52-6 |
---|---|
Product Name | 3-(2-Chloroethyl)octahydro-2-hydroxy-1,3,6,2-oxadiazaphosphonine 2-Oxide |
Molecular Formula | C7H16ClN2O3P |
Molecular Weight | 242.64 g/mol |
IUPAC Name | 3-(2-chloroethyl)-2-hydroxy-1,3,6,2λ5-oxadiazaphosphonane 2-oxide |
Standard InChI | InChI=1S/C7H16ClN2O3P/c8-2-5-10-6-4-9-3-1-7-13-14(10,11)12/h9H,1-7H2,(H,11,12) |
Standard InChIKey | SIMWMEHPUXRDQD-UHFFFAOYSA-N |
SMILES | C1CNCCN(P(=O)(OC1)O)CCCl |
Canonical SMILES | C1CNCCN(P(=O)(OC1)O)CCCl |
Synonyms | Cyclophosphamide Monochloro Impurity; USP Cyclophosphamide Related Compound B; |
PubChem Compound | 3074468 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume